Diethyl [amino(methylamino)methylidene]propanedioate

Hydrogen bonding Molecular recognition Crystal engineering

Diethyl [amino(methylamino)methylidene]propanedioate (CAS 61638-36-6) delivers the N-methyl substituent pre-installed on the enamine nitrogen, eliminating post-cyclization alkylation and its regioselectivity risks. Unlike the unsubstituted analog (CAS 6296-99-7), this compound provides two orthogonal amino handles—a primary NH₂ (hydrogen-bond donor) and an N-methylamidine—enabling sequential diversification in DEL or parallel synthesis without protecting-group maneuvers. Its elevated PSA (90.65 Ų) and lower logP (0.59) improve aqueous solubility and simplify extractive workup versus ethoxymethylene analogs.

Molecular Formula C9H16N2O4
Molecular Weight 216.23 g/mol
CAS No. 61638-36-6
Cat. No. B6135330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl [amino(methylamino)methylidene]propanedioate
CAS61638-36-6
Molecular FormulaC9H16N2O4
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCCOC(=C(C(=NC)N)C(=O)OCC)O
InChIInChI=1S/C9H16N2O4/c1-4-14-8(12)6(7(10)11-3)9(13)15-5-2/h12H,4-5H2,1-3H3,(H2,10,11)/b8-6-
InChIKeyGPJBLGRFDAOHBW-VURMDHGXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl [amino(methylamino)methylidene]propanedioate (CAS 61638-36-6): Structural and Physicochemical Baseline for Procurement Decisions


Diethyl [amino(methylamino)methylidene]propanedioate (CAS 61638-36-6) is a C9H16N2O4 malonate diester bearing a distinctive amino(methylamino)methylidene substituent at the α-position . With a molecular weight of 216.23 g·mol⁻¹, a polar surface area (PSA) of 90.65 Ų, and a calculated logP of 0.59, it occupies a unique physicochemical space among aminomethylenemalonate derivatives [1]. The compound belongs to the broader class of dialkyl 1-aminoalkylidenemalonates, which serve as key intermediates in heterocyclic synthesis, particularly in Gould-Jacobs-type cyclocondensation reactions [2]. Its dual amino functionality—a primary amine and an N-methyl-substituted amidine-like moiety—distinguishes it from simpler mono-amino analogs and provides a differentiated hydrogen-bond donor/acceptor profile that directly impacts reactivity and purification behavior.

Why In-Class Aminomethylenemalonates Cannot Simply Replace Diethyl [amino(methylamino)methylidene]propanedioate in Synthetic Workflows


Aminomethylenemalonates are not interchangeable commodities. The specific substitution pattern on the enamine nitrogen dictates both the electronic character of the Michael acceptor and the leaving-group propensity during cyclocondensation [1]. The target compound carries a primary amino group and an N-methylamino group in a carbamimidoyl arrangement, providing one hydrogen bond donor (NH₂) and two acceptors, versus zero donors for the dimethylamino analog (CAS 18856-68-3) or one donor for the unsubstituted aminomethylene analog (CAS 6296-99-7). This difference directly controls the regioselectivity of Gould-Jacobs cyclization and the product distribution in reactions with N- and C-nucleophiles [2]. Furthermore, the increased molecular weight (+29 Da vs. CAS 6296-99-7) and elevated PSA (90.65 vs. ~52–65 Ų for monoamino analogs) alter solubility, chromatographic behavior, and extraction efficiency, making direct substitution without re-optimization of workup procedures unreliable [3].

Quantitative Comparator Evidence: Diethyl [amino(methylamino)methylidene]propanedioate vs. Closest Analogs


Hydrogen Bond Donor Count: Enabling Intermolecular Interactions Absent in the Dimethylamino Analog

Diethyl [amino(methylamino)methylidene]propanedioate possesses two hydrogen bond donors (the primary amine NH₂), whereas its closest commercial analog, diethyl dimethylaminomethylenemalonate (CAS 18856-68-3), has zero HBD. This functional difference is critical for applications requiring directed intermolecular interactions, such as co-crystallization, solid-phase extraction, or biological target engagement. The primary amino group also serves as a synthetic handle for further derivatization (acylation, sulfonylation) that is not available with the dimethylamino congener . The unsubstituted diethyl aminomethylenemalonate (CAS 6296-99-7) has one HBD, but lacks the steric and electronic influence of the N-methyl group on the amidine nitrogen .

Hydrogen bonding Molecular recognition Crystal engineering

Polar Surface Area Differentiation: Impact on Chromatographic Retention and Solubility Profiling

The target compound's PSA of 90.65 Ų is markedly higher than that of the dimethylamino analog (PSA ~55.8 Ų, predicted) and moderately higher than the unsubstituted analog (PSA ~78.4 Ų, predicted) [1]. This elevated PSA, driven by the presence of two nitrogen atoms in the enamine side chain plus both ester carbonyls, predicts significantly longer retention on normal-phase chromatography and shorter retention on reversed-phase HPLC compared to the dimethylamino congener. In practical terms, the target compound will require different mobile-phase compositions for purification and will exhibit distinct solubility behavior .

Chromatography Physicochemical profiling ADME prediction

Molecular Weight and Physical State: Implications for Reaction Stoichiometry and Handling

At 216.23 g·mol⁻¹, the target compound is approximately +29 Da heavier than diethyl aminomethylenemalonate (CAS 6296-99-7, MW 187.19) and +1 Da heavier than diethyl dimethylaminomethylenemalonate (CAS 18856-68-3, MW 215.25) . While diethyl aminomethylenemalonate is a well-characterized crystalline solid with a melting point of 56–59 °C (or 60–65 °C per some vendors) , and diethyl dimethylaminomethylenemalonate is a liquid at 20 °C, the physical state and melting point of the target compound are not widely cataloged, introducing uncertainty in handling and storage requirements . This information gap itself constitutes a selection-relevant factor: if a workflow demands a solid intermediate for straightforward weighing and purification, the established solid-state nature of CAS 6296-99-7 may be preferred unless the dual-amino functionality of CAS 61638-36-6 is specifically required.

Synthetic chemistry Reaction scale-up Laboratory handling

Computed LogP and Lipophilicity: Differentiating Solvent Partitioning from Monoamino and Dimethylamino Analogs

The reported logP of 0.5935 for the target compound [1] positions it nearer to the aqueous phase than the unsubstituted diethyl aminomethylenemalonate (predicted XLogP ~0.8–1.0) and substantially more hydrophilic than diethyl ethoxymethylenemalonate (CAS 87-13-8, reported logP ~1.8) [2]. This lower logP means that in liquid-liquid extraction workflows (e.g., aqueous workup after cyclocondensation), the target compound will partition preferentially into the aqueous layer at neutral pH, in contrast to the ethoxymethylene analog, which partitions more readily into organic solvents. This has direct consequences for isolation protocols and yield optimization.

Lipophilicity Solvent extraction Drug design

Complexity Score and Synthetic Accessibility: Differentiated Building Block for Library Synthesis

The complexity rating of the target compound is reported as 284 , reflecting its dual amino substitution pattern and the (Z)-configured enamine ester geometry. This compares to a lower complexity index for the simpler diethyl aminomethylenemalonate (CAS 6296-99-7) and a comparable or lower value for the dimethylamino analog. In compound library design, higher complexity building blocks are valued for generating structurally diverse outputs with fewer synthetic steps; the target compound embeds both a primary amine handle and an N-methylamidine moiety in a single intermediate, potentially reducing the step count to access N-methyl-substituted heterocycles compared to a route starting from CAS 6296-99-7 that would require a separate N-methylation step [1].

Medicinal chemistry Compound library design Synthetic accessibility

Procurement-Guiding Application Scenarios for Diethyl [amino(methylamino)methylidene]propanedioate (CAS 61638-36-6)


Synthesis of N-Methyl-Substituted Heterocycles via Gould-Jacobs Cyclocondensation

When the synthetic target requires an N-methyl substituent on the resulting pyridone, pyrimidone, or fused heterocyclic system, diethyl [amino(methylamino)methylidene]propanedioate (CAS 61638-36-6) delivers the methyl group pre-installed on the enamine nitrogen, eliminating the need for a post-cyclization N-methylation step. This is a key advantage over the unsubstituted diethyl aminomethylenemalonate (CAS 6296-99-7), which would require subsequent alkylation under basic conditions with regioselectivity challenges [1]. The Gould-Jacobs reaction manifold, well-established for aminomethylenemalonates, proceeds with thermal or acid-catalyzed cyclization to afford 4-hydroxypyridine-3-carboxylate derivatives [2].

Crystal Engineering and Supramolecular Chemistry Exploiting Dual Hydrogen Bond Donors

The presence of two hydrogen bond donors (primary amine NH₂) in the target compound, versus zero in the dimethylamino analog (CAS 18856-68-3) and zero in the ethoxymethylene analog (CAS 87-13-8), enables the construction of hydrogen-bonded co-crystals and supramolecular assemblies. This property is relevant for pharmaceutical co-crystal screening, where the malonate diester scaffold can serve as a co-former, and for materials chemistry applications requiring directional non-covalent interactions .

Library Synthesis Requiring Orthogonal Derivatization Handles

For parallel synthesis or DNA-encoded library (DEL) construction, the target compound provides two chemically distinct amino groups: a primary amine (reactive toward acylating agents, isocyanates, and sulfonyl chlorides) and an N-methylamidine nitrogen (capable of participating in cyclocondensation or acting as a nucleophile under different conditions). This orthogonality is absent in both the unsubstituted analog (single amino handle) and the dimethylamino analog (no primary amine handle), making CAS 61638-36-6 a strategically superior choice when multiple points of diversity are desired from a single building block .

Aqueous-Compatible Reaction Workflows Leveraging Low logP

With a logP of 0.59, the target compound remains significantly more water-soluble than its ethoxymethylene analog (logP ~1.8). This makes it a preferred substrate for reactions conducted in aqueous or aqueous-organic mixed solvent systems, such as micellar catalysis or on-DNA chemistry for DEL applications. The lower logP also simplifies product isolation from non-polar byproducts via aqueous extraction, potentially improving purity profiles in high-throughput synthesis settings [3].

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